molecular formula C18H20N2O3S2 B2612241 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylsulfanylphenyl)benzamide CAS No. 941932-79-2

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylsulfanylphenyl)benzamide

Cat. No. B2612241
CAS RN: 941932-79-2
M. Wt: 376.49
InChI Key: DMBULHMMWGDKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylsulfanylphenyl)benzamide, also known as DTB or DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of thiazolidinedione derivatives, which are known for their ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

Antihyperglycemic Potential

  • A study involving derivatives of thiazolidine-2,4-diones, closely related to the chemical structure of 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylsulfanylphenyl)benzamide, identified compounds with potential as antidiabetic agents. These derivatives, including 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), showed promise for diabetes mellitus treatment (Nomura et al., 1999).

Diuretic Activity

  • Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally related, indicated diuretic properties. Among these compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide demonstrated notable diuretic effectiveness in vivo (Yar & Ansari, 2009).

Green Chemistry Synthesis

  • A study focused on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, utilizing water as the reaction medium. This approach aligns with green chemistry principles and achieved near-quantitative yields, offering an environmentally friendly synthetic method for related compounds (Horishny & Matiychuk, 2020).

Anti-Microbial Properties

  • A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, synthesized from similar compounds, exhibited moderate to significant anti-microbial activities. This suggests potential applications in battling bacterial and fungal infections (Ahmad et al., 2011).

Anti-Malarial and COVID-19 Research

  • Compounds structurally similar to the query molecule were investigated for their antimalarial activity and potential application in COVID-19 drug development, demonstrating their broad-spectrum applicability in infectious disease treatment (Fahim & Ismael, 2021).

Potential Anticancer Activity

  • Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally analogous, revealed significant anticancer activity against various cancer cell lines, highlighting their potential in oncology (Ravinaik et al., 2021).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-6-4-5-15(13-17)19-18(21)14-7-9-16(10-8-14)20-11-2-3-12-25(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBULHMMWGDKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.